An In-depth Technical Guide to Bromo-PEG2-C2-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Bromo-PEG2-C2-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG2-C2-Boc, with the IUPAC name tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate, is a bifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation. As a polyethylene (B3416737) glycol (PEG)-based molecule, it offers favorable solubility and pharmacokinetic properties when incorporated into Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties of Bromo-PEG2-C2-Boc
Bromo-PEG2-C2-Boc is primarily utilized as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of Bromo-PEG2-C2-Boc enhances the solubility and cell permeability of the resulting PROTAC molecule.[3][4]
Chemical Structure and Identifiers
The structure of Bromo-PEG2-C2-Boc features a bromoethyl group for covalent attachment, a flexible diethylene glycol (PEG2) spacer, and a Boc-protected carboxylic acid.
Diagram: Chemical Structure of Bromo-PEG2-C2-Boc
Caption: Chemical structure of Bromo-PEG2-C2-Boc.
Physicochemical and Safety Data
A summary of the key quantitative data for Bromo-PEG2-C2-Boc is presented in the table below. This information is crucial for experimental design, including reaction setup, solvent selection, and safety precautions.
| Property | Value | Source |
| Molecular Formula | C11H21BrO4 | MedchemExpress |
| Molecular Weight | 297.19 g/mol | MedchemExpress |
| CAS Number | 1381861-91-1 | MedchemExpress |
| Appearance | Liquid | MedchemExpress |
| Density | 1.240 ± 0.06 g/cm³ | MedchemExpress |
| Purity | ≥97% | BLDpharm |
| Solubility in DMSO | 100 mg/mL (336.49 mM) | MedchemExpress |
| Storage Conditions | Store at -20°C for long-term stability. | TargetMol |
Safety Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Note: Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Role in PROTAC Synthesis and Mechanism of Action
Bromo-PEG2-C2-Boc serves as a bifunctional linker, connecting a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. The bromo group acts as an electrophile, readily undergoing nucleophilic substitution with a nucleophilic group (e.g., an amine or hydroxyl group) on the POI ligand. The Boc-protected carboxyl group, after deprotection, can be coupled to the E3 ligase ligand.
Diagram: General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC using Bromo-PEG2-C2-Boc.
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the use of Bromo-PEG2-C2-Boc in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary depending on the specific substrates.
Alkylation of a POI Ligand with Bromo-PEG2-C2-Boc
This protocol describes the coupling of the bromo end of the linker to a nucleophilic group on the POI ligand.
Materials:
-
POI ligand with a nucleophilic group (e.g., phenol (B47542) or amine)
-
Bromo-PEG2-C2-Boc
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 eq.) in anhydrous DMF.
-
Add a base such as TEA or DIPEA (2.0-3.0 eq.).
-
To this solution, add Bromo-PEG2-C2-Boc (1.2-1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker(Boc) intermediate.
Boc Group Deprotection
This step removes the tert-butoxycarbonyl protecting group to reveal the free carboxylic acid.
Materials:
-
POI-Linker(Boc) intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-Linker(Boc) intermediate in anhydrous DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA).
-
The resulting POI-Linker(COOH) intermediate can often be used in the next step without further purification.
Amide Coupling with E3 Ligase Ligand
This final step couples the free carboxylic acid of the linker with an amine on the E3 ligase ligand.
Materials:
-
POI-Linker(COOH) intermediate
-
E3 ligase ligand with a free amine
-
Anhydrous DMF
-
Amide coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
Procedure:
-
Dissolve the POI-Linker(COOH) intermediate (1.0 eq.) and the E3 ligase ligand (1.0-1.2 eq.) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine).
-
Dry, filter, and concentrate the organic layer.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Conclusion
Bromo-PEG2-C2-Boc is a versatile and valuable tool in the synthesis of PROTACs. Its well-defined structure, including a reactive bromo group, a flexible and solubilizing PEG spacer, and a protected carboxylic acid, allows for a modular and efficient approach to PROTAC assembly. Understanding the properties and reaction protocols outlined in this guide will enable researchers to effectively utilize this linker in the development of novel protein degraders for therapeutic applications.
